1-(4-methylphenyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
1-(4-Methylphenyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core. The compound features a 4-methylphenyl substituent at the 1-position of the pyrazole ring and a 4-isopropylphenylamine group at the 4-position of the pyrimidine ring.
Properties
Molecular Formula |
C21H21N5 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)-N-(4-propan-2-ylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C21H21N5/c1-14(2)16-6-8-17(9-7-16)25-20-19-12-24-26(21(19)23-13-22-20)18-10-4-15(3)5-11-18/h4-14H,1-3H3,(H,22,23,25) |
InChI Key |
OZKMFKKJWAQFKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylphenyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using strong acids or bases as catalysts.
Substitution Reactions: Introduction of the 4-methylphenyl and 4-(propan-2-yl)phenyl groups can be done through substitution reactions, often using reagents like halides or organometallic compounds.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for cost-effectiveness and yield are crucial. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-methylphenyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
1-(4-methylphenyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
Pathway Modulation: The compound may affect various biochemical pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Table 1: Substituent Variations and Key Properties
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl, F) : Halogen substituents (e.g., 4-chlorophenyl) enhance target affinity via hydrophobic and halogen-bonding interactions but may reduce solubility .
- Alkyl/Aryl Groups : Bulky substituents like isopropyl (target compound) or benzyl () improve selectivity for kinase targets but may limit bioavailability .
- Core Modifications : Replacement of the amine at C4 with a ketone (e.g., ) reduces basicity, altering pharmacokinetic profiles .
Key Findings :
- The target compound exhibits moderate kinase inhibition but lacks the potency of specialized analogs like 1NA-PP1, which achieves sub-20 nM activity for PKC isoforms .
- Hybrid structures (e.g., thienopyrimidine-pyrazolopyrimidine in ) demonstrate broad-spectrum antiviral activity, suggesting scaffold versatility .
- Piperidine- or morpholine-containing derivatives (e.g., ) show enhanced pharmacokinetic properties, including blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
